Cas no 952182-64-8 (1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid)
1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-BENZYL-2-[4-(TERT-BUTYL)PHENYL]-6-OXO-3-PIPERIDINECARBOXYLIC ACID
- 1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid
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- MDL: MFCD09027174
Experimental Properties
- Melting Point: 144-146°C
1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B032435-250mg |
1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid |
952182-64-8 | 250mg |
$ 110.00 | 2022-06-07 | ||
| TRC | B032435-500mg |
1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid |
952182-64-8 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Chemenu | CM310052-10g |
1-Benzyl-2-(4-(tert-butyl)phenyl)-6-oxopiperidine-3-carboxylic acid |
952182-64-8 | 95% | 10g |
$378 | 2021-08-18 | |
| Apollo Scientific | OR12169-1g |
1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxopiperidine-3-carboxylic acid |
952182-64-8 | 95% | 1g |
£124.00 | 2025-02-19 | |
| Apollo Scientific | OR12169-5g |
1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxopiperidine-3-carboxylic acid |
952182-64-8 | 95% | 5g |
£370.00 | 2025-02-19 | |
| Apollo Scientific | OR12169-10g |
1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxopiperidine-3-carboxylic acid |
952182-64-8 | 95% | 10g |
£616.00 | 2025-02-19 | |
| Chemenu | CM310052-1g |
1-Benzyl-2-(4-(tert-butyl)phenyl)-6-oxopiperidine-3-carboxylic acid |
952182-64-8 | 95% | 1g |
$88 | 2022-08-31 | |
| Chemenu | CM310052-5g |
1-Benzyl-2-(4-(tert-butyl)phenyl)-6-oxopiperidine-3-carboxylic acid |
952182-64-8 | 95% | 5g |
$262 | 2022-08-31 | |
| abcr | AB257771-1 g |
1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid, 95%; . |
952182-64-8 | 95% | 1g |
€187.10 | 2023-06-22 | |
| abcr | AB257771-5 g |
1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid, 95%; . |
952182-64-8 | 95% | 5g |
€478.80 | 2023-06-22 |
1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid Suppliers
1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid
Introduction to 1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic Acid (CAS No. 952182-64-8)
1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid, identified by its CAS number 952182-64-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including a benzyl group, a tert-butyl-substituted phenyl ring, and a piperidine moiety, contributes to its unique chemical properties and reactivity.
The structure of 1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid is meticulously designed to explore various pharmacophoric elements that are crucial for drug design. The benzyl group and the tert-butyl-substituted phenyl ring not only enhance the lipophilicity of the compound but also provide steric hindrance, which can be beneficial in modulating binding interactions with biological targets. The piperidine ring, a common pharmacophore in medicinal chemistry, introduces hydrogen bonding capabilities and contributes to the overall solubility profile of the molecule.
In recent years, there has been a growing interest in the development of piperidine-based derivatives due to their favorable pharmacokinetic properties and biological activity. The compound 1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid represents a promising candidate in this category. Its functionalization with an oxo group at the 6-position and a carboxylic acid moiety at the 3-position further enhances its potential as a building block for drug discovery.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs have shown promise in various therapeutic areas, including central nervous system disorders, inflammatory diseases, and cancer. The unique combination of substituents in 1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid makes it an attractive candidate for further investigation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies are integral to constructing the complex framework of this molecule. The efficiency of these synthetic routes is crucial for scalability and cost-effectiveness in pharmaceutical production.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses confirm the structural integrity and purity of the final product. Additionally, computational methods like molecular modeling are utilized to predict the binding affinity and interaction patterns of this compound with biological targets.
The pharmacological evaluation of 1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid involves both in vitro and in vivo studies. In vitro assays are conducted to assess its interaction with specific enzymes and receptors relevant to target diseases. These studies often include enzyme inhibition assays, receptor binding assays, and cell-based assays to evaluate potency and selectivity.
In vivo studies provide further insights into the compound's efficacy and safety profiles. Animal models are used to investigate its pharmacokinetic behavior, including absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). These studies are essential for determining the appropriate dosage regimens and identifying potential side effects before human clinical trials.
Recent advancements in drug discovery have emphasized the importance of structure-based drug design (SBDD) and fragment-based drug design (FBDD). The molecular framework of 1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid aligns well with these approaches, making it a valuable tool for medicinal chemists. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly optimize the structure-function relationships of this compound.
The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules. Additionally, it can serve as a scaffold for developing novel analogs with enhanced biological activity or improved pharmacokinetic properties.
The development of new drugs is a complex process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. The interdisciplinary nature of modern drug discovery underscores the importance of compounds like 1-Benzyl-2-4-(tert-butyl)phenyl-6-oxo-3-piperidinecarboxylic acid in advancing therapeutic innovation. Its potential contributions to addressing global health challenges make it a subject of considerable scientific interest.
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